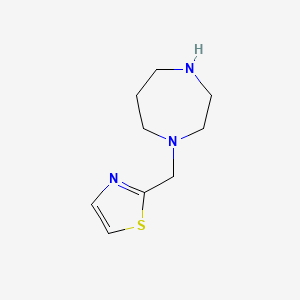

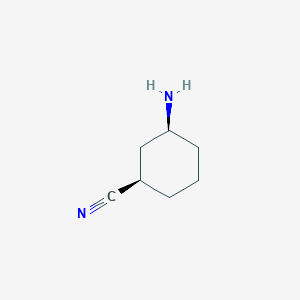

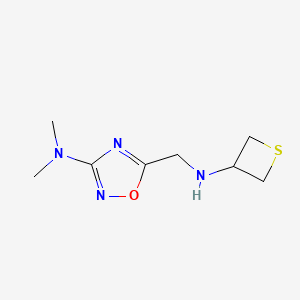

![molecular formula C6H7N3O B13338266 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one is a nitrogen-containing heterocyclic compound. These types of compounds are widely found in natural products, synthetic drugs, and functional materials. They serve as the basic backbone of many physiologically active compounds and drugs.

準備方法

The synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one and its derivatives involves various techniques. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Another method involves the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .

化学反応の分析

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one undergoes various chemical reactions. For example, the reaction was carried out in a mixed solution of trifluoroacetic acid and dichloromethane at room temperature for 4 hours, resulting in amino deprotection to yield an intermediate. The compound can also undergo oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.

科学的研究の応用

It is used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . The compound’s unique structure allows for the design of solid-state emitters with good solid-state emission intensities .

作用機序

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one acts as a selective inhibitor of protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase that plays a critical role in regulating various cellular signaling pathways, including cell cycle control, DNA damage response, apoptosis, and cellular metabolism.

類似化合物との比較

Similar compounds to 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one include 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and pyrazolo[1,5-a]pyrimidines . These compounds share a similar nitrogen-containing heterocyclic structure but differ in their functional groups and specific applications. For example, pyrazolo[1,5-a]pyrimidines are used in the development of heat-resistant explosives .

特性

分子式 |

C6H7N3O |

|---|---|

分子量 |

137.14 g/mol |

IUPAC名 |

5,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-6-one |

InChI |

InChI=1S/C6H7N3O/c10-6-4-9-5(3-7-6)1-2-8-9/h1-2H,3-4H2,(H,7,10) |

InChIキー |

OJALKRYQCRYHRM-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=NN2CC(=O)N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

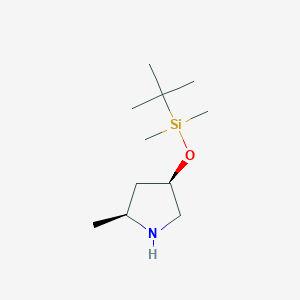

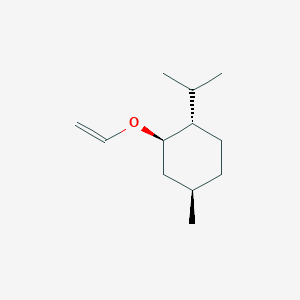

![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)

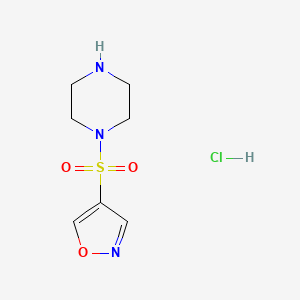

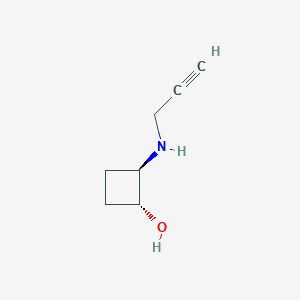

![2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13338260.png)

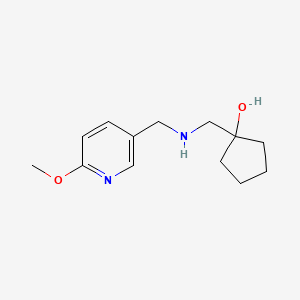

![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)